molecular formula Cl3H2InO B1174560 Aztreonam CAS No. 149496-40-2

Aztreonam

Cat. No.: B1174560
CAS No.: 149496-40-2
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Description

Key Structural Elements

Component Function
β-Lactam Ring Primary site of enzymatic attack by bacterial transpeptidases
Sulfonamide Group Stabilizes β-lactam ring via electron-withdrawing effects
Aminothiazole Oxime Side Chain Enhances binding affinity to penicillin-binding proteins (PBPs)

The sulfonamide group at the N1 position activates the β-lactam ring for hydrolysis, enabling irreversible inhibition of bacterial cell wall synthesis. The aminothiazole oxime side chain, positioned at the C3 of the azetidine ring, plays a pivotal role in conferring specificity toward Gram-negative PBPs, particularly PBP3.

Side Chain Modifications and Bioactivity

The 3-acyl substituent (aminothiazole oxime) and sulfonamide group are critical for this compound’s bioactivity. Structure-activity relationship (SAR) studies reveal:

Functional Impact of Side Chains

  • Aminothiazole Oxime
    • Provides steric and electronic complementarity to PBP3’s active site.
    • Confers resistance to hydrolysis by most β-lactamases.
  • Sulfonamide Group
    • Enhances β-lactam ring stability and solubility in aqueous media.
    • Facilitates ionization at physiological pH, improving membrane permeability.

Comparative Analysis with Other Monobactams

Derivative Side Chain Activity Profile
This compound Aminothiazole oxime Broad Gram-negative activity
Carumonam Thiomethyltetrazole Enhanced anaerobic activity
Tigemonam Methoxyimino Extended-spectrum cephalosporin-like activity

This compound’s side chain design minimizes cross-reactivity with Gram-positive PBPs, limiting its spectrum to aerobic Gram-negative organisms.

Stereochemistry and Conformational Dynamics

This compound exhibits two defined stereocenters at C2 and C3 of the azetidine ring (2S,3S configuration). These stereocenters dictate both its reactivity and binding interactions:

Stereoelectronic Effects

  • C2 Methyl Group : Stabilizes the β-lactam ring via hyperconjugation.
  • C3 Sulfonamide : Maintains planarity of the β-lactam ring, critical for enzymatic recognition.

Conformational studies using quantum mechanical calculations reveal a quasi-planar azetidinone ring with endocyclic dihedrals deviating minimally from ideal planarity (1–2°). This rigidity optimizes β-lactam ring strain, enhancing susceptibility to nucleophilic attack by PBP3’s active-site lysine.

Polymorphic Forms and Solid-State Properties

This compound exists in four polymorphic forms (α, β, δ, γ), with the β-form being most pharmaceutically relevant due to its stability and low residual solvent content (<2.5%).

Polymorph Comparison

Property α-Form β-Form
Hydration State Non-stoichiometric hydrate (12–18% H₂O) Anhydrous
Melting Point 227°C (dec.) Higher stability
Solubility Hygroscopic Enhanced crystallinity
Synthesis Direct chemical synthesis Requires ethanol/ammonia conversion

The β-polymorph is synthesized via ethanol-mediated crystallization of the α-form, followed by acidification with HCl or triethylamine. This process eliminates residual solvents (e.g., ethanol <1%), critical for inhalation formulations like Cayston.

Properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-VEHQQRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022640
Record name Aztreonam
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Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aztreonam
Source Human Metabolome Database (HMDB)
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Solubility

4.29e-02 g/L
Record name Aztreonam
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CAS No.

78110-38-0
Record name Aztreonam
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Record name Aztreonam
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Record name AZTREONAM
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Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes: Aztreonam can be synthesized through several routes, but the most common method involves cyclization of a precursor compound. The key step is the formation of the monocyclic beta-lactam ring. The exact synthetic pathway may vary, but it typically includes reactions like amidation, esterification, and cyclization.

Industrial Production: In industrial settings, this compound is produced via fermentation using genetically modified strains of bacteria. These bacteria express the necessary enzymes for this compound biosynthesis. After fermentation, purification and isolation steps yield the final product.

Chemical Reactions Analysis

Reactivity: Aztreonam primarily undergoes reactions related to its beta-lactam ring. These include:

    Hydrolysis: The beta-lactam ring can be hydrolyzed by bacterial enzymes (beta-lactamases), rendering the antibiotic inactive.

    Binding to Penicillin-Binding Proteins (PBPs): this compound binds to PBPs in bacterial cell walls, inhibiting peptidoglycan synthesis and disrupting cell wall integrity.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis by beta-lactamases.

    Binding to PBPs: Interaction with specific PBPs on the bacterial cell membrane.

Major Products: The major product of this compound’s reactivity is its inactive hydrolyzed form, resulting from cleavage of the beta-lactam ring.

Scientific Research Applications

Pharmacological Profile

Aztreonam is characterized by its effectiveness against gram-negative pathogens, including Pseudomonas aeruginosa and various Enterobacteriaceae. It is administered parenterally, allowing for rapid absorption and distribution throughout the body. The drug is primarily excreted via renal pathways, necessitating dosage adjustments in patients with renal impairment .

Key Pharmacological Properties:

  • Mechanism of Action: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
  • Spectrum of Activity: Effective against aerobic gram-negative bacteria; not effective against anaerobes or gram-positive bacteria.
  • Administration Routes: Intravenous or intramuscular injections are common.

Clinical Applications

This compound is indicated for the treatment of various infections, particularly those caused by susceptible gram-negative organisms. Its applications include:

  • Urinary Tract Infections: Effective in treating complicated urinary tract infections.
  • Lower Respiratory Tract Infections: Used for pneumonia and bronchitis caused by sensitive organisms.
  • Intra-abdominal Infections: Addresses infections following abdominal surgery or perforations .
  • Septicemia and Endometritis: Proven efficacy in managing bloodstream infections and gynecological infections.

Combination Therapy

Recent studies have explored the effectiveness of this compound in combination with beta-lactamase inhibitors like avibactam. This combination has shown promise against metallo-beta-lactamase-producing bacteria, particularly in cases where traditional therapies fail .

Clinical Outcomes:

  • A systematic review indicated that 80% of patients treated with this compound plus avibactam achieved clinical resolution within 30 days .
  • In a cohort study involving bloodstream infections, the combination therapy resulted in a 19% mortality rate among treated patients, highlighting its potential as a last-resort option .

Case Studies

Several case studies illustrate the successful application of this compound in challenging clinical situations:

  • Case Study on Resistant Infections:
    • A patient with a bloodstream infection caused by a metallo-beta-lactamase-producing Enterobacterales was treated with this compound and avibactam. The patient showed significant improvement within two weeks, demonstrating the efficacy of this combination in resistant cases .
  • Pediatric Applications:
    • Clinical evaluations involving infants indicated that this compound was effective for treating severe infections while maintaining an acceptable safety profile. Dosages were carefully adjusted based on weight and renal function .
  • Surgical Prophylaxis:
    • This compound has been used as adjunctive therapy during surgical procedures to prevent postoperative infections, particularly in patients allergic to penicillins .

Summary Table of Clinical Applications

Application AreaSpecific UsesNotes
Urinary Tract InfectionsComplicated UTIsEffective against resistant strains
Respiratory InfectionsPneumonia, bronchitisSuitable for patients with beta-lactam allergies
Intra-abdominal InfectionsPost-surgical infectionsUsed to prevent infections after gastrointestinal surgery
SepticemiaBloodstream infectionsCombination therapy recommended for resistant strains
Surgical ProphylaxisAdjunctive therapy during surgeriesEffective for patients with allergies to other antibiotics

Mechanism of Action

Aztreonam’s mechanism involves binding to PBPs, disrupting cell wall synthesis, and leading to bacterial cell lysis. It is stable against many beta-lactamases, making it effective against resistant strains .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Compound Class β-Lactam Structure Spectrum of Activity Key Resistance Mechanisms
Aztreonam Monobactam Monocyclic Gram-negative only Metallo-β-lactamases (MBLs)
Ceftazidime Third-gen cephalosporin Bicyclic Gram-negative (including P. aeruginosa), some Gram-positive Extended-spectrum β-lactamases (ESBLs), AmpC, MBLs
Imipenem Carbapenem Bicyclic Broad-spectrum (Gram-negative, Gram-positive, anaerobes) Carbapenemases (e.g., KPC, MBLs)
Ceftazidime/Avibactam Cephalosporin/β-lactamase inhibitor combo Bicyclic + inhibitor Gram-negative (including MBL-negative, carbapenem-resistant strains) Limited by MBLs

Key Insights :

  • This compound’s monocyclic structure reduces immunogenicity compared to penicillins/cephalosporins, making it safer for patients with β-lactam allergies .
  • Unlike carbapenems (e.g., imipenem), this compound lacks anti-Gram-positive or anaerobic activity, necessitating combination therapy for polymicrobial infections .

Antimicrobial Activity

Table 1: MIC90 Values (μg/ml) Against Common Pathogens
Pathogen This compound Ceftazidime Imipenem Piperacillin-Tazobactam
E. coli ≤1 ≤1 ≤0.5 ≤16
K. pneumoniae ≤1 4 ≤0.5 64
P. aeruginosa 8 8 4 64
Enterobacter spp. ≤1 2 ≤0.5 16

Findings :

  • This compound’s activity against P. aeruginosa is comparable to ceftazidime but inferior to imipenem .
  • For MBL-producing strains, this compound’s MICs rise significantly (e.g., MIC >32 μg/ml for P. aeruginosa with NDM-1), necessitating combination with avibactam to restore efficacy .

Resistance Profile and Synergistic Combinations

  • MBL Producers: this compound is hydrolyzed by MBLs (e.g., NDM, VIM), but combining it with avibactam (a non-β-lactam inhibitor) protects this compound from serine β-lactamases, enabling activity against MBL-negative, ceftazidime/avibactam-resistant strains .
  • Synergy with Ceftazidime/Avibactam :
    • In vitro studies demonstrate that this compound + ceftazidime/avibactam achieves synergy in 62.5% of MBL-producing K. pneumoniae isolates, reducing MICs from >32 μg/ml to ≤8 μg/ml .
    • This combination exploits this compound’s stability to MBLs and avibactam’s inhibition of AmpC/ESBLs .

Stability and Compatibility

This compound remains stable in Extraneal peritoneal dialysis fluid for 14 days but degrades in Physioneal and Nutrineal at 37°C within 4 hours . This contrasts with ceftazidime, which is less stable in acidic solutions.

Biological Activity

Aztreonam is a monobactam antibiotic primarily effective against aerobic Gram-negative bacteria. Its unique structure allows it to resist hydrolysis by many beta-lactamases, making it a valuable option for treating infections caused by resistant organisms. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It specifically binds to penicillin-binding protein 3 (PBP3), crucial for the final stages of peptidoglycan synthesis. This binding leads to cell lysis mediated by autolytic enzymes within the bacteria. Unlike many beta-lactam antibiotics, this compound does not induce beta-lactamase activity, which contributes to its effectiveness against resistant strains .

Pharmacokinetics

  • Absorption : this compound is poorly absorbed from the gastrointestinal tract (<1% after oral administration) but is fully bioavailable when administered intramuscularly.
  • Volume of Distribution : Approximately 12.6 L.
  • Protein Binding : Low protein binding, which can affect its distribution in the body .

Efficacy Against Pathogens

This compound shows potent activity against various Gram-negative pathogens, including:

PathogenMicrobiological Cure Rate (%)
Escherichia coli87%
Klebsiella-Enterobacter-Serratia90%
Pseudomonas aeruginosa76%

In clinical trials involving urinary tract infections (UTIs), this compound achieved microbiological cure rates of 84% in single-dose studies and 85% in multiple-dose studies .

Case Study: Inhaled this compound in Bronchiectasis

A post hoc analysis of the AIR-BX studies demonstrated that inhaled this compound significantly improved cough and sputum production in patients with bronchiectasis. Key findings include:

  • Cough Improvement : 20% improvement (p=0.002)
  • Sputum Production Improvement : 25% improvement (p<0.0001)
  • Sputum Colour Improvement : Significant changes observed (p<0.0001)

However, this treatment was associated with increased breathlessness and wheeze in some patients .

Comparative Efficacy Against Aminoglycosides

In a randomized clinical trial comparing this compound with aminoglycosides (tobramycin and amikacin), this compound demonstrated comparable clinical response rates but showed a lower incidence of renal impairment and transient liver enzyme elevations .

Safety Profile

This compound is generally well-tolerated, with common adverse effects including:

  • Hepatic Enzyme Increases : Observed in approximately 26.5% of patients.
  • Diarrhea : Reported in about 14.7% of cases.

In clinical trials involving this compound/avibactam combinations, no new safety concerns were noted compared to this compound alone .

Q & A

Basic Research Questions

Q. What experimental approaches are used to assess aztreonam's efficacy against Gram-negative pathogens with varying β-lactamase profiles?

  • Methodology : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against clinical isolates expressing extended-spectrum β-lactamases (ESBLs), AmpC, or carbapenemases. Combine with β-lactamase inhibitors (e.g., avibactam) to evaluate synergy. Confirm resistance mechanisms via PCR for bla genes (e.g., blaKPC, blaNDM) and protein expression assays .
  • Considerations : Include control strains (e.g., ATCC standards) and cross-reference with CLSI/EUCAST breakpoints. Account for inoculum effects in high-burden infections .

Q. How should researchers design inhalation studies for this compound in cystic fibrosis (CF) patients?

  • Methodology : Use randomized, placebo-controlled trials with nebulized this compound lysine (75–225 mg) delivered via eFlow® nebulizers. Measure sputum concentrations at timed intervals (e.g., 10 min, 4 hrs post-dose) using LC-MS/MS. Stratify by age (adults vs. adolescents) due to variability in lung deposition and clearance .
  • Key metrics : Target sputum concentrations ≥10× MIC90 for Pseudomonas aeruginosa (32 µg/mL). Monitor FEV1 and adverse events (e.g., bronchospasm) .

Q. What pharmacokinetic (PK) parameters are critical for optimizing this compound dosing in critically ill patients?

  • Methodology : Conduct population PK modeling using plasma/sputum samples from patients with sepsis or renal/hepatic impairment. Calculate AUC/MIC ratios and time above MIC. Adjust doses for renal clearance (e.g., reduce by 25% for CrCl <30 mL/min) .
  • Validation : Compare simulated regimens (e.g., 6 g/day continuous infusion) with observed clinical outcomes in retrospective cohorts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound susceptibility data between in vitro and in vivo models?

  • Methodology : Perform hollow-fiber infection model (HFIM) studies to simulate human PK profiles. Test this compound alone and in combination (e.g., with ceftazidime/avibactam) against MBL-producing strains. Use RNA sequencing to identify upregulated resistance pathways (e.g., efflux pumps) .
  • Analysis : Apply pharmacodynamic indices (e.g., ƒT > MIC) and compare with static/time-kill assays. Address discordance via genomic analysis of post-exposure isolates .

Q. What statistical models are appropriate for evaluating antimicrobial stewardship interventions targeting this compound?

  • Methodology : Use interrupted time series (ITS) analysis with segmented regression to assess pre/post-intervention trends in this compound consumption (DDD/1000 patient-days). Adjust for confounders (e.g., fluoroquinolone restrictions) using multivariable linear regression .
  • Limitations : Address small pre-intervention sample sizes (e.g., 7 quarters vs. 32 post-intervention) by bootstrapping or sensitivity analyses .

Q. How can researchers optimize combination regimens of this compound with novel β-lactamase inhibitors?

  • Methodology : Employ checkerboard assays or fractional inhibitory concentration (FIC) indices to identify synergistic pairs (e.g., this compound/avibactam). Validate in murine thigh or lung infection models. Use PK/PD modeling to predict dosing for MBL-producing Enterobacterales .
  • Challenges : Address unexpected resistance in species like Elizabethkingia anophelis via whole-genome sequencing to detect efflux pump mutations .

Q. What experimental strategies mitigate bias in retrospective studies of this compound's clinical outcomes?

  • Methodology : Apply propensity score matching to balance covariates (e.g., ICU admission, mechanical ventilation). Use competing-risk regression to account for mortality in efficacy analyses .
  • Data sources : Leverage electronic health records (EHRs) to extract microbiological, demographic, and allergy data .

Methodological Considerations

  • Data Contradictions : Address population variability (e.g., lower sputum concentrations in adolescents vs. adults) by stratifying analyses or using mixed-effects models .
  • Ethical Frameworks : Ensure compliance with antimicrobial stewardship principles (e.g., restricting empiric use to culture-confirmed infections) to curb resistance .

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